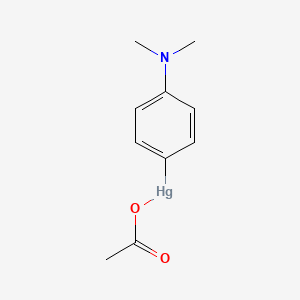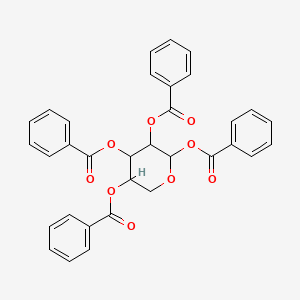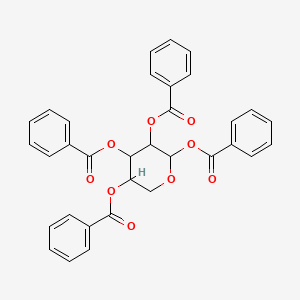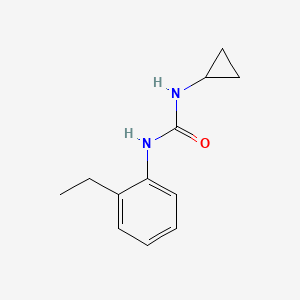
1-Cyclopropyl-3-(2-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(2-ethylphenyl)urea is an organic compound with the molecular formula C12H16N2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a cyclopropyl group and an ethyl-substituted phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(2-ethylphenyl)urea can be synthesized through various methods. One common approach involves the reaction of cyclopropylamine with 2-ethylphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction can be represented as follows:
Cyclopropylamine+2-Ethylphenyl isocyanate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-3-(2-ethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The urea group can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the phenyl ring or the cyclopropyl group.
Reduction: Reduced forms of the urea group, potentially leading to amines.
Substitution: Substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(2-ethylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(2-ethylphenyl)urea involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropyl-3-(2-methylphenyl)urea
- 1-Cyclopropyl-3-(2-isopropylphenyl)urea
- 1-Cyclopropyl-3-(2-chlorophenyl)urea
Comparison: 1-Cyclopropyl-3-(2-ethylphenyl)urea is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
64393-36-8 |
|---|---|
Molekularformel |
C12H16N2O |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(2-ethylphenyl)urea |
InChI |
InChI=1S/C12H16N2O/c1-2-9-5-3-4-6-11(9)14-12(15)13-10-7-8-10/h3-6,10H,2,7-8H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
UONZTMYMSIMVMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


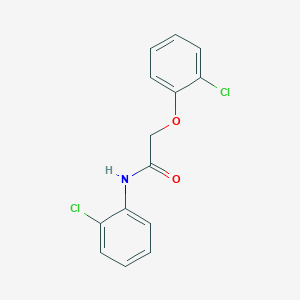
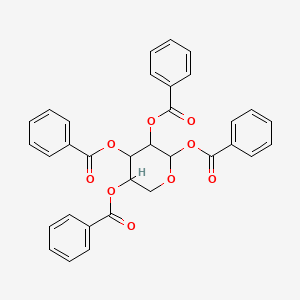

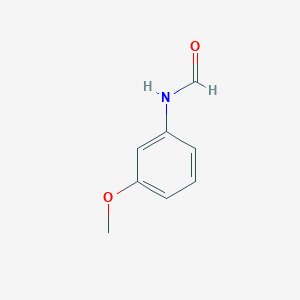

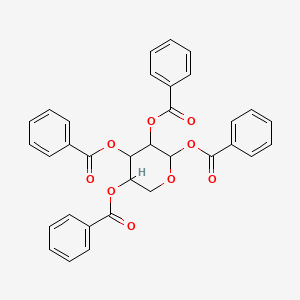

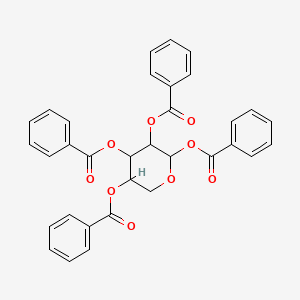
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosinate](/img/structure/B11956688.png)
